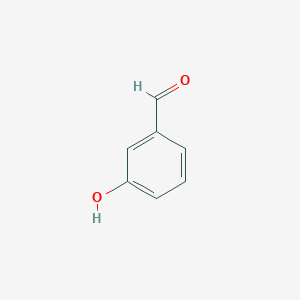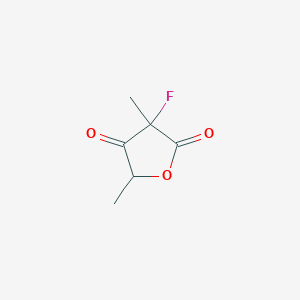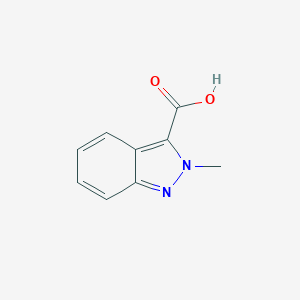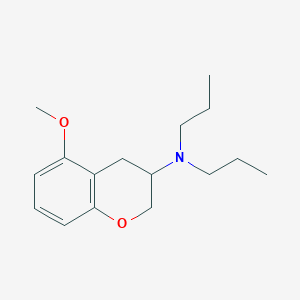
5-Methoxy-3-(di-n-propylamino)chroman
Descripción general
Descripción
5-Methoxy-3-(di-n-propylamino)chroman, also known as Ro 64-6198, is a selective serotonin reuptake inhibitor (SSRI) that has been extensively studied for its potential use in treating depression and other mood disorders. This compound is a derivative of the chroman family of molecules, which are known for their ability to interact with the serotonin transporter protein in the brain.
Mecanismo De Acción
5-Methoxy-3-(di-n-propylamino)chroman 64-6198 works by selectively inhibiting the reuptake of serotonin in the brain. This compound binds to the serotonin transporter protein, which is responsible for removing serotonin from the synaptic cleft. By inhibiting this process, 5-Methoxy-3-(di-n-propylamino)chroman 64-6198 allows serotonin to remain in the synaptic cleft for a longer period of time, which can lead to an increase in the levels of this neurotransmitter and a subsequent improvement in mood.
Efectos Bioquímicos Y Fisiológicos
5-Methoxy-3-(di-n-propylamino)chroman 64-6198 has been shown to have a number of biochemical and physiological effects in the brain. This compound has been shown to increase the levels of serotonin in the synaptic cleft, which can lead to an improvement in mood. Additionally, 5-Methoxy-3-(di-n-propylamino)chroman 64-6198 has been shown to increase the levels of dopamine and norepinephrine in the brain, which can also contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methoxy-3-(di-n-propylamino)chroman 64-6198 has several advantages for use in lab experiments. This compound has a high degree of selectivity for the serotonin transporter protein, which makes it a useful tool for studying the role of serotonin in the brain. Additionally, 5-Methoxy-3-(di-n-propylamino)chroman 64-6198 has a relatively long half-life, which allows for sustained effects in animal models.
However, there are also some limitations to the use of 5-Methoxy-3-(di-n-propylamino)chroman 64-6198 in lab experiments. This compound has a relatively low affinity for the serotonin transporter protein compared to other SSRIs, which can make it less effective in certain experimental settings. Additionally, the synthesis of 5-Methoxy-3-(di-n-propylamino)chroman 64-6198 can be complex and time-consuming, which can limit its availability for use in research.
Direcciones Futuras
There are several potential future directions for research on 5-Methoxy-3-(di-n-propylamino)chroman 64-6198. One area of interest is the potential use of this compound in combination with other antidepressant drugs. Additionally, there is interest in exploring the effects of 5-Methoxy-3-(di-n-propylamino)chroman 64-6198 on other neurotransmitter systems in the brain, such as the glutamate system. Finally, there is interest in developing new derivatives of 5-Methoxy-3-(di-n-propylamino)chroman 64-6198 that may have improved selectivity and efficacy for the serotonin transporter protein.
Aplicaciones Científicas De Investigación
5-Methoxy-3-(di-n-propylamino)chroman 64-6198 has been extensively studied for its potential use in treating depression and other mood disorders. This compound has been shown to selectively inhibit the reuptake of serotonin in the brain, which can lead to an increase in the levels of this neurotransmitter and a subsequent improvement in mood.
Propiedades
Número CAS |
110927-00-9 |
|---|---|
Nombre del producto |
5-Methoxy-3-(di-n-propylamino)chroman |
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
5-methoxy-N,N-dipropyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C16H25NO2/c1-4-9-17(10-5-2)13-11-14-15(18-3)7-6-8-16(14)19-12-13/h6-8,13H,4-5,9-12H2,1-3H3 |
Clave InChI |
GOWYIQOIWRLZLO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1 |
SMILES canónico |
CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1 |
Sinónimos |
5-MeO-DPAC 5-methoxy-3-(di-n-propylamino)chroman 5-methoxy-3-(dipropylamino)chroman |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


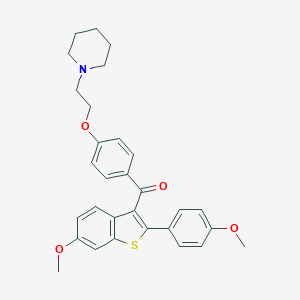
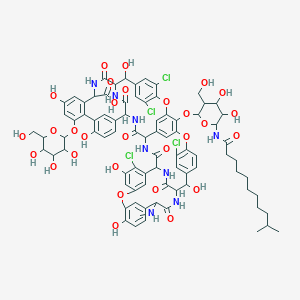
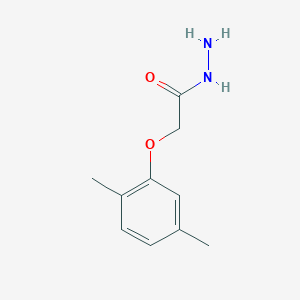
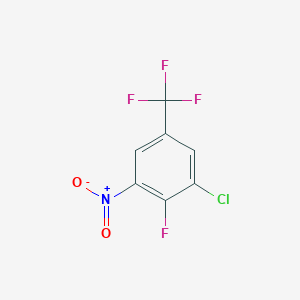
![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)
![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)
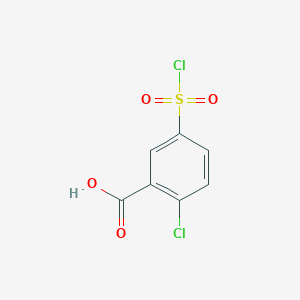
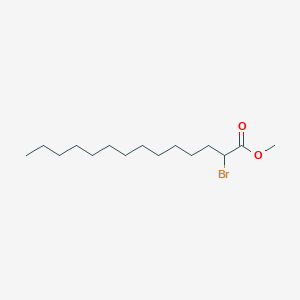
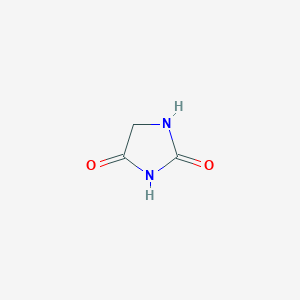
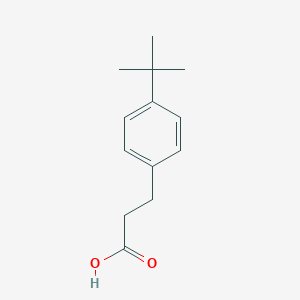
![bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B18106.png)
